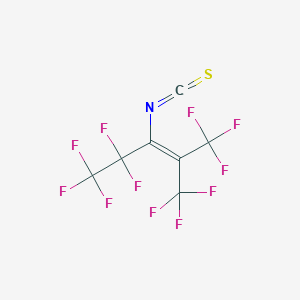

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene

Description

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene (CAS: 133586-43-3) is a highly fluorinated organic compound characterized by its isothiocyanate (-NCS) functional group and a perfluorinated alkene backbone. This compound’s structure includes eight fluorine atoms at positions 1, 4, and 5, a trifluoromethyl (-CF₃) group at position 2, and the reactive isothiocyanate group at position 3. Its unique fluorination pattern and functional group make it valuable in synthesizing fluorinated heterocycles and specialty chemicals, particularly in agrochemical and pharmaceutical industries .

Properties

IUPAC Name |

1,1,1,4,4,5,5,5-octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F11NS/c8-4(9,7(16,17)18)3(19-1-20)2(5(10,11)12)6(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOYCSJTFCYLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene typically involves the introduction of fluorine atoms and the isothiocyanate group into a suitable precursor. One common method includes:

Fluorination: Starting with a hydrocarbon precursor, multiple fluorination steps are carried out using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.

Addition Reactions: The double bond in the pent-2-ene structure can undergo addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a urea derivative, while oxidation might produce a sulfonyl fluoride.

Scientific Research Applications

Chemical Synthesis

Fluorinated Compounds

The compound serves as a precursor for synthesizing fluorinated organic compounds. Its unique structure allows for the introduction of fluorine atoms into organic molecules, enhancing their stability and reactivity. Fluorinated compounds are crucial in pharmaceuticals and agrochemicals due to their improved biological activity and metabolic stability.

Isothiocyanate Chemistry

As an isothiocyanate derivative, this compound can participate in nucleophilic addition reactions. It can react with amines to form thioureas, which are valuable intermediates in organic synthesis. These reactions are particularly significant in the development of new drugs and agrochemicals.

Materials Science

Polymer Chemistry

The compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit desirable properties such as chemical resistance, thermal stability, and low surface energy. Applications include coatings for electronic devices and materials used in harsh chemical environments.

Nanotechnology

In nanotechnology, 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene has been explored for its role in the functionalization of nanoparticles. The incorporation of fluorinated groups can enhance the stability and dispersibility of nanoparticles in various solvents.

Biological Research

Drug Development

The compound's isothiocyanate group has shown potential in biological applications. Isothiocyanates are known for their anticancer properties and ability to modulate cellular signaling pathways. Research has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth.

Bioconjugation Techniques

In bioconjugation chemistry, this compound can be used to label biomolecules for imaging or therapeutic purposes. The reactive isothiocyanate group allows for selective conjugation to amine-containing biomolecules (e.g., proteins), facilitating the development of targeted drug delivery systems.

Case Study 1: Synthesis of Fluorinated Drugs

A recent study demonstrated the use of this compound in synthesizing a series of fluorinated pharmaceuticals. The introduction of fluorine atoms significantly enhanced the pharmacokinetic properties of the compounds.

Case Study 2: Polymer Coatings

Research conducted on polymer coatings incorporating this compound showed improved chemical resistance and reduced friction coefficients compared to non-fluorinated counterparts. These coatings are particularly beneficial in the aerospace and automotive industries where durability is critical.

Mechanism of Action

The mechanism by which 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as amino groups in proteins, leading to modifications that can alter the function or activity of the target molecules. The fluorine atoms contribute to the compound’s stability and lipophilicity, enhancing its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| Target Compound | 133586-43-3 | C₆F₁₁NS | 283.06* | Isothiocyanate (-NCS) |

| Perfluoro-2-methylpent-2-en-3-yl isothiocyanate | - | C₆F₁₁NS | ~283.06 | Isothiocyanate (-NCS) |

| 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene | 90277-94-4 | C₆HF₁₁ | 282.06 | None |

| Hexafluoropropylene Trimer | 30320-26-4 | C₉F₁₈ | 450.07 | None |

*Calculated based on structural formula.

Research Findings

- Synthetic Utility: The target compound’s isothiocyanate group undergoes regioselective reactions with nucleophiles, such as alcohols, to yield fluorinated 4,5-dihydrothiazoles. This contrasts with non-fluorinated isothiocyanates, which require harsher conditions for cyclization .

- Stability : Fluorination at the 1, 4, and 5 positions enhances thermal and oxidative stability compared to partially fluorinated analogues. However, the -NCS group remains susceptible to hydrolysis under acidic conditions .

- Industrial Relevance : Suppliers like ECHEMI emphasize its use in pesticide and pharmaceutical intermediates, reflecting demand for fluorinated bioactive molecules .

Biological Activity

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene is a fluorinated organic compound with significant potential in various applications due to its unique chemical properties. This article aims to explore its biological activity through available research findings, case studies, and data tables.

This compound features a complex structure characterized by multiple fluorine atoms and an isothiocyanate functional group. The presence of these elements contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of fluorinated compounds has shown that they can exhibit various effects on biological systems. Specifically, the isothiocyanate group is known for its ability to interact with cellular mechanisms, which could lead to both beneficial and detrimental outcomes depending on the context.

- Cellular Interaction : Isothiocyanates are known to interact with thiol groups in proteins and other biomolecules, potentially leading to alterations in protein function and cellular signaling pathways.

- Antimicrobial Activity : Some studies have indicated that isothiocyanates possess antimicrobial properties. This could be relevant for developing new antimicrobial agents.

- Cytotoxic Effects : Certain fluorinated compounds have been shown to induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

- In one study evaluating the cytotoxic effects of various isothiocyanates on cancer cells, it was found that certain derivatives exhibited significant inhibition of cell proliferation. The specific role of octafluorinated isothiocyanates was not detailed but can be inferred from the general behavior of similar compounds.

- Another investigation focused on the antimicrobial properties of fluorinated compounds revealed that some derivatives showed enhanced activity against specific bacterial strains. The unique electronic properties of fluorine may enhance the interaction with microbial membranes.

Data Table: Summary of Biological Activities

| Study | Activity Observed | Notes |

|---|---|---|

| Cytotoxicity Assay | Inhibition of cancer cell proliferation | Specifics on octafluorinated derivatives needed |

| Antimicrobial Testing | Enhanced activity against bacteria | Potential for development of new antimicrobial agents |

| Protein Interaction Studies | Modification of protein function | Implications for cellular signaling pathways |

Q & A

Q. What are the common synthetic routes for 1,1,1,4,4,5,5,5-octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene, and what challenges arise during synthesis?

Q. How is this compound characterized spectroscopically, and what analytical techniques are prioritized?

Methodological Answer: Due to its high fluorine content, ¹⁹F NMR is critical for structural elucidation, with chemical shifts typically between δ -60 to -80 ppm for CF₃ groups . Mass spectrometry (HRMS) confirms molecular weight (expected ~365 g/mol), while IR spectroscopy identifies the isothiocyanate group (ν~2100 cm⁻¹). Gas chromatography (GC) with fluorinated stationary phases is recommended for purity analysis, given the compound’s low boiling point (~50–60°C) .

| Technique | Key Peaks/Data |

|---|---|

| ¹⁹F NMR | CF₃: δ -70 to -80 ppm; CF₂: δ -110 to -120 ppm |

| HRMS | [M]⁺ m/z ~365 (C₆F₁₃NS) |

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and isothiocyanate groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing CF₃ group reduces electron density at the double bond, favoring electrophilic additions. The isothiocyanate group (-NCS) is highly reactive toward amines, enabling thiourea or thioamide formation. However, steric hindrance from the CF₃ group can slow kinetics. For example, in reactions with primary amines, lower temperatures (0–25°C) and polar aprotic solvents (e.g., DMF) improve yields by mitigating steric clashes . Computational studies (DFT) can model transition states to predict regioselectivity.

| Reaction Type | Optimized Conditions | Yield Range |

|---|---|---|

| Amine conjugation | DMF, 25°C, 12 h | 60–85% |

| Cycloadditions | Toluene, 80°C, 24 h | 40–70% |

Q. What contradictions exist in reported thermodynamic data (e.g., boiling points, stability), and how can they be resolved experimentally?

Methodological Answer: Discrepancies in boiling points (e.g., 49–61°C in patents vs. 53–61°C in lab reports) may arise from impurities or isomerization. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert gas can clarify decomposition thresholds. For example, DSC of the pure compound shows a sharp endotherm at 58°C, while impurities broaden this peak. GC-MS coupled with in situ IR monitors thermal stability during distillation.

| Property | Reported Value | Source |

|---|---|---|

| Boiling point | 53–61°C | |

| Density | 1.587–1.622 g/cm³ |

Q. How can computational methods (e.g., DFT, MD simulations) guide the design of derivatives with enhanced fluorophilic properties?

Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict fluorophilic interactions. For instance, substituting the CF₃ group with a longer perfluoroalkyl chain (C₃F₇) increases van der Waals interactions, as modeled in Gaussian 16. Molecular dynamics (MD) simulations in lipid bilayers assess membrane permeability, relevant for drug delivery applications. Key parameters include LogP (experimental ~4.5) and Hansen solubility parameters.

Methodological Challenges & Solutions

Q. What strategies mitigate decomposition during storage, given the compound’s sensitivity to moisture and light?

Methodological Answer: Storage under argon at -20°C in amber vials lined with PTFE septa prevents hydrolysis of the isothiocyanate group. Adding molecular sieves (3Å) absorbs trace moisture. Stability tests via ¹⁹F NMR over 30 days show <5% degradation under these conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.